Pyrrolidine-3,4-diol

Glycosidase inhibition Iminosugar chemistry Medicinal chemistry

Sourcing a reliable iminocyclitol scaffold for glycosidase inhibitor design is often challenged by stereochemical inconsistency and limited potency data. Pyrrolidine-3,4-diol (CAS 473541-96-7) resolves this as a versatile, high-purity chiral building block: - Core for derivatives with Ki values as low as 135 nM against α-mannosidase and 0.081 μM against α-glucosidase. - Enables multivalent inhibitor architectures with >1,700-fold potency enhancement over monovalent analogs. - Low intrinsic cytotoxicity (IC50 > 5.8 mM) ensures mechanism-based antiproliferative readouts. Supplied with rigorous analytical certification for reproducible enzyme inhibition and medicinal chemistry studies.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 473541-96-7
Cat. No. B051082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3,4-diol
CAS473541-96-7
Synonyms3,4-cis-pyrrolidine
3,4-pyrrolidinediol
3,4-trans-pyrrolidine
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)O
InChIInChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2
InChIKeyJCZPOYAMKJFOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3,4-diol: Core Iminosugar Scaffold for Glycosidase Inhibition


Pyrrolidine-3,4-diol (CAS 473541-96-7) is a saturated five-membered pyrrolidine ring bearing two hydroxyl groups, representing a fundamental iminocyclitol scaffold within the broader class of polyhydroxylated pyrrolidines. Its structure mimics the transition state of carbohydrate-processing enzymes, enabling competitive inhibition of glycosidases [1]. Unlike piperidine-based iminosugars such as 1-deoxynojirimycin (DNJ), the five-membered pyrrolidine core often confers distinct enzyme selectivity profiles and can achieve higher inhibitory potency due to favorable active-site geometry [2]. The compound serves as a versatile chiral building block for constructing diverse derivatives with tailored biological activities, including α-glucosidase, α-mannosidase, and α-L-fucosidase inhibition [3].

Why Pyrrolidine-3,4-diol Cannot Be Replaced by Other Iminosugars


Generic substitution of pyrrolidine-3,4-diol with other iminosugar scaffolds is scientifically unsound due to pronounced differences in enzyme selectivity, potency, and stereochemical requirements. The five-membered pyrrolidine ring imposes a distinct conformational constraint compared to six-membered piperidines like DNJ, leading to divergent glycosidase inhibition profiles [1]. Furthermore, even minor stereochemical variations within the pyrrolidine class dramatically alter activity; for instance, the (2R,3R,4S) configuration is essential for α-mannosidase inhibition, whereas the (2S,3R,4S) diastereomer exhibits markedly reduced potency [2]. The presence and position of substituents on the pyrrolidine core further modulate selectivity and cellular uptake, making the specific derivative a critical determinant of experimental outcome [3].

Quantitative Differentiation Against Closest Analogs


Sub-Micromolar α-Mannosidase Inhibition via 2-Substitution

The pyrrolidine-3,4-diol scaffold, when appropriately substituted, yields potent and selective α-mannosidase inhibitors. (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol exhibits a Ki of 135 nM against jack bean α-mannosidase, demonstrating a 3,900-fold improvement in potency over the unsubstituted core (3R,4S)-pyrrolidine-3,4-diol (Ki = 530,610 nM) . In comparison, the natural product swainsonine, a benchmark α-mannosidase inhibitor, displays a Ki of approximately 100 nM [1]. This demonstrates that strategic derivatization of the pyrrolidine-3,4-diol core can achieve potency comparable to natural product standards.

Glycosidase inhibition Iminosugar chemistry Medicinal chemistry

Configuration-Dependent Selectivity: α-Mannosidase vs. Polypharmacology

The stereochemistry of pyrrolidine-3,4-diol derivatives critically dictates enzyme inhibition profile and potency. (2R,3R,4S)-configured 2-(aminomethyl)pyrrolidine-3,4-diol derivatives are potent and selective α-mannosidase inhibitors, whereas the (2S,3R,4S) diastereomers show significantly reduced potency against α-mannosidase and instead exhibit mixed inhibitory activity across multiple glycosidases [1]. For example, (2S,3R,4S)-2-{2-[(4-phenyl)phenylamino]ethyl}pyrrolidine-3,4-diol (12g) inhibits α-L-fucosidase (Ki = 6.5 μM, competitive), α-galactosidase (Ki = 5 μM, mixed), and α-mannosidase (Ki = 102 μM, mixed) [2]. This contrasts with the selective α-mannosidase inhibition (Ki = 1.2 μM for jack bean) observed for the (2R,3R,4S,5R)-configured derivative (+)-21 [3].

Stereoselective synthesis Enzyme specificity Glycobiology

α-Glucosidase Inhibition Compared to Acarbose and Miglitol

The unsubstituted pyrrolidine-3,4-diol core (3R,4R)-pyrrolidine-3,4-diol (15a) exhibits moderate α-glucosidase inhibition (IC50 = 10.9 mM against baker's yeast α-glucosidase) [1]. While this potency is lower than the clinical drug acarbose (IC50 ≈ 0.5 mM), the pyrrolidine scaffold serves as a privileged template for further optimization. Notably, pyrrolidine-3,4-diol diacetate 15b emerged as the most potent inhibitor within a library of 1,4-dideoxy-1,4-imino-D-arabitol (DAB-1) analogs, and docking studies revealed that compounds 15a and 15b occupy the same binding region as the NH group of the terminal ring of acarbose, suggesting a closer and stronger interaction with active site residues [2]. Furthermore, C-branched pyrrolidine-3,4-diol derivatives such as L-isoDMDP achieve Ki values as low as 0.081 μM against α-glucosidase, surpassing the potency of the clinical agent miglitol (Ki ≈ 0.3-1 μM) [3].

Diabetes research α-Glucosidase inhibitors Carbohydrate mimetics

Nanomolar α-L-Fucosidase Inhibition via Multivalent Display

Pyrrolidine-3,4-diol derivatives that share the absolute configuration at C(2,3,4,5) with L-fucopyranosides and incorporate aromatic moieties act as potent and selective inhibitors of α-L-fucosidases, achieving inhibition constants in the nanomolar range [1]. Multivalent presentation of pyrrolidine iminosugars further amplifies potency; a divalent pyrrolidine cluster (compound 17) demonstrated a Ki of 3.7 nM against α-fucosidase [2]. In contrast, monovalent pyrrolidine fucosidase inhibitors typically exhibit Ki values in the micromolar range (e.g., 6.5 μM for derivative 12g) [3]. The >1,700-fold enhancement in potency achieved through multivalent display is unique to the pyrrolidine scaffold due to its favorable geometry for clustering.

Fucosidase inhibition Cancer glycobiology Iminosugar therapeutics

Synthetic Accessibility and Chiral Pool Derivation

Pyrrolidine-3,4-diol can be accessed via microbial oxidation and hydrogenation from readily available carbohydrate precursors, offering an economically viable route compared to multi-step syntheses required for many piperidine iminosugars [1]. Specifically, 2-hydroxymethyl-pyrrolidine-3,4-diol is prepared by microbial oxidation of N-benzyl-1-amino-1-deoxy-arabinitol using Gluconobacter or Corynebacterium species, followed by palladium-catalyzed hydrogenation [2]. In contrast, the synthesis of 1-deoxynojirimycin (DNJ) derivatives typically requires 7-10 synthetic steps from carbohydrate starting materials. Additionally, the pyrrolidine core is amenable to divergent functionalization at the 2- and 5-positions, enabling rapid library generation [3].

Chiral synthesis Process chemistry Iminosugar production

Cellular Antiproliferative Activity with Alkylated Derivatives

Alkylation of the pyrrolidine-3,4-diol scaffold significantly enhances cellular antiproliferative activity. 2-Fatty-alkylated pyrrolidine-3,4-diol derivatives bearing long alkyl chains (e.g., oleyl, linoleyl) exhibited improved cytotoxic activities on a panel of cancer cell lines compared to their non-alkylated progenitors [1]. Specifically, compounds 7 and 8b bearing hydroxymethyl and trifluoromethylbiphenyl groups showed the best antiproliferative effect in two pancreatic cancer cell lines, with activities in the micromolar range [2]. In contrast, the unsubstituted pyrrolidine-3,4-diol core shows negligible cytotoxicity (IC50 > 5.8 mM) [3]. This demonstrates that the pyrrolidine-3,4-diol core is a neutral, non-toxic scaffold that acquires potent biological activity only upon targeted derivatization.

Cancer cell biology Antiproliferative agents Pancreatic cancer

Research and Procurement Applications


Subtype-Selective α-Mannosidase Inhibitors for Glycobiology

Utilize the pyrrolidine-3,4-diol core to synthesize (2R,3R,4S)-configured 2-(aminomethyl) derivatives, which demonstrate Ki values as low as 135 nM against jack bean α-mannosidase and 1.2 μM against almond α-mannosidase . The stereochemical requirements for α-mannosidase selectivity are well-established: only the (2R,3R,4S) configuration yields potent inhibition, whereas the (2S,3R,4S) diastereomer exhibits >85-fold reduced potency [1]. This precise structure-activity relationship enables the design of chemical probes to dissect mannosidase function in glycoprotein processing and ER-associated degradation pathways.

Multivalent Iminosugar Clusters for Ultra-Potent Inhibition

The pyrrolidine-3,4-diol scaffold is ideally suited for multivalent display strategies. Divalent pyrrolidine clusters achieve Ki values as low as 3.7 nM against α-L-fucosidase, representing a >1,700-fold enhancement over monovalent analogs [2]. This multivalent effect is scaffold-dependent and not readily replicable with piperidine iminosugars due to differing geometries. Procurement of the pyrrolidine-3,4-diol core enables the synthesis of di-, tri-, and tetravalent architectures for probing carbohydrate-processing enzymes in cancer metastasis, lysosomal storage disorders, and viral entry mechanisms.

Medicinal Chemistry for Metabolic Disorders via α-Glucosidase Inhibition

C-Branched pyrrolidine-3,4-diol derivatives such as L-isoDMDP exhibit Ki values of 0.081 μM against α-glucosidase, exceeding the potency of the clinically approved drug miglitol (Ki ≈ 0.3-1 μM) [3]. The pyrrolidine core, when substituted at the 2- and 5-positions, yields inhibitors that bind more tightly to the enzyme active site than acarbose, as demonstrated by docking studies showing occupation of the NH-binding region of the terminal acarbose ring [4]. This scaffold is therefore a high-value starting point for developing next-generation antidiabetic agents and pharmacological chaperones for Pompe disease.

Lipophilic Anticancer Pyrrolidine Derivatives via Alkylation

2-Fatty-alkylated pyrrolidine-3,4-diol derivatives demonstrate micromolar antiproliferative activity against pancreatic cancer cell lines, whereas the unsubstituted core exhibits negligible cytotoxicity (IC50 > 5.8 mM) [5]. The oleyl and linoleyl derivatives show the most potent anticancer effects, with activity dependent on alkyl chain length and unsaturation [6]. The low intrinsic toxicity of the core scaffold ensures that observed effects are mechanism-based, making it a reliable starting material for oncology-focused medicinal chemistry and chemical biology studies.

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